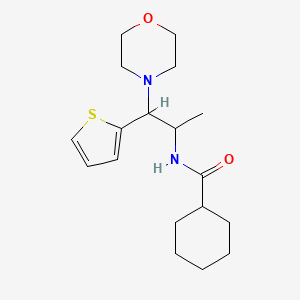
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound SMR000018043, also known as N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide or N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, focusing on six unique applications:
Pharmaceutical Development
SMR000018043 has shown potential in pharmaceutical research due to its unique chemical structure. The compound’s morpholine and thiophene moieties are known to exhibit various biological activities, making it a candidate for drug development. Research has indicated its potential as an anti-inflammatory agent, leveraging the thiophene ring’s known properties . Additionally, the compound’s ability to interact with specific protein targets could make it useful in designing new therapeutic agents for conditions such as cancer and autoimmune diseases .
Agricultural Chemistry
In agricultural chemistry, SMR000018043 has been explored for its herbicidal properties. The compound’s structure allows it to inhibit specific enzymes in plants, making it effective against certain weeds. Studies have shown that derivatives of this compound can act as potent herbicides, providing an alternative to traditional chemical treatments . This application is particularly valuable in managing herbicide-resistant weed species, contributing to sustainable agricultural practices.
Material Science
The thiophene component of SMR000018043 makes it a valuable compound in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their excellent electronic properties, and this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are crucial in advancing flexible electronics and improving the performance of electronic devices.
Chemical Synthesis
SMR000018043 serves as a versatile intermediate in chemical synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This application is particularly important in medicinal chemistry, where the compound can be used to create new drug candidates with enhanced efficacy and reduced side effects . Additionally, its role in synthetic pathways can help streamline the production of other valuable chemical compounds.
Environmental Science
In environmental science, SMR000018043 has potential applications in pollution control and remediation. The compound’s ability to interact with and neutralize certain pollutants makes it a candidate for developing new methods of environmental cleanup. Research has focused on its use in breaking down harmful chemicals in soil and water, contributing to efforts to mitigate environmental pollution . This application highlights the compound’s versatility and its potential to address pressing environmental challenges.
Biological Research
SMR000018043 is also valuable in biological research, particularly in studying cellular processes and protein interactions. The compound’s structure allows it to bind to specific proteins, making it useful in probing the mechanisms of various biological pathways . This application is crucial for understanding disease mechanisms and developing targeted therapies. Additionally, its use in biological assays can help identify new drug targets and improve our understanding of cellular biology.
Propiedades
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFJWCLFJSXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)
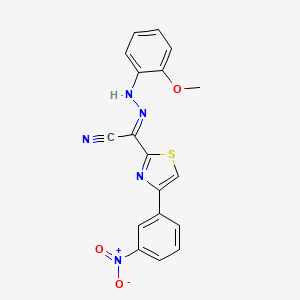
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)
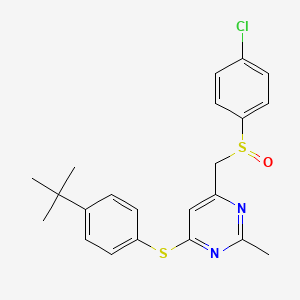
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
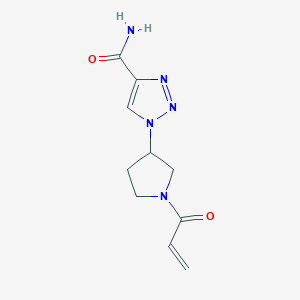
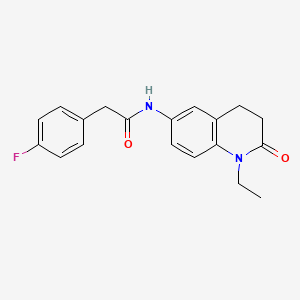
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
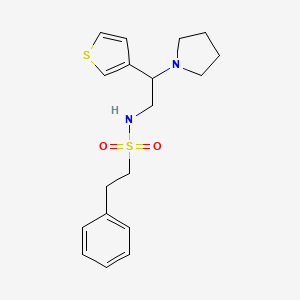
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)